molecular formula C18H13ClFNO2 B2951063 5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide CAS No. 876876-49-2

5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide

Cat. No.: B2951063
CAS No.: 876876-49-2
M. Wt: 329.76
InChI Key: GESFMGYTJPJNLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a furan ring substituted with a chlorophenyl and a fluorophenyl group, along with a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide typically involves multiple steps, starting with the formation of the furan ring One common approach is the Knoevenagel condensation reaction, where a suitable aldehyde (such as 2-chlorobenzaldehyde) reacts with a malonic acid derivative in the presence of a base to form the furan ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help improve yield and reduce by-products. Purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo several types of chemical reactions, including:

  • Oxidation: The furan ring can be oxidized to form derivatives such as furan-2,5-dicarboxylic acid.

  • Reduction: Reduction reactions can be used to convert the carboxamide group to an amine.

  • Substitution: The chlorophenyl and fluorophenyl groups can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

  • Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions, often requiring a base or acid catalyst.

Major Products Formed:

  • Oxidation: Furan-2,5-dicarboxylic acid

  • Reduction: 5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide amine

  • Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its potential therapeutic effects. It may be used in the development of new pharmaceuticals targeting various diseases.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

  • 5-(2-Chlorophenyl)furfural

  • 5-(2-Chlorophenyl)-2-furancarboxaldehyde

  • 5-(2-Nitrophenyl)furfural

Uniqueness: 5-(2-Chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide stands out due to its unique combination of functional groups and substituents, which confer distinct chemical and biological properties compared to its similar compounds.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFNO2/c1-11-15(18(22)21-13-8-6-12(20)7-9-13)10-17(23-11)14-4-2-3-5-16(14)19/h2-10H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GESFMGYTJPJNLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.